molecular formula C9H13BrN2O2 B2581981 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1491132-35-4

4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2581981
CAS No.: 1491132-35-4
M. Wt: 261.119
InChI Key: LJGHEYPEOBFKEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and an isopentyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The exact mechanism of action of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and isopentyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGHEYPEOBFKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C(C(=NN1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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